N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline
Description
N-[(2,5-Dimethoxyphenyl)methyl]-2-iodoaniline is a substituted aniline derivative featuring a 2-iodo group on the aromatic ring and a benzyl substituent at the nitrogen atom, with the benzyl group further modified by 2,5-dimethoxy substitutions. The compound’s structure combines electron-donating methoxy groups and a heavy iodine atom, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity.
This compound is of interest in medicinal chemistry and psychoactive substance research due to structural similarities with controlled phenethylamine derivatives like the NBOMe series .
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16INO2/c1-18-12-7-8-15(19-2)11(9-12)10-17-14-6-4-3-5-13(14)16/h3-9,17H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVBKMBHWGOYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a methoxy-substituted phenyl group and an iodine atom, which can enhance its binding affinity to various biological targets. The presence of the iodine atom may increase the compound's lipophilicity, potentially influencing its pharmacokinetics and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Serotonin Receptors : Similar compounds have shown activity as agonists for the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders. This receptor's modulation can lead to altered neurotransmitter release and subsequent behavioral effects .
- Dihydrofolate Reductase (DHFR) : Compounds with similar structures have been noted for their inhibition of DHFR, an enzyme critical for DNA synthesis. Inhibition of DHFR can lead to reduced cell proliferation, particularly in cancer cells .
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties through the inhibition of key enzymes involved in tumor growth. For instance, compounds that inhibit DHFR have been studied for their potential in treating various cancers by disrupting nucleotide synthesis.
| Compound | Target | Effect |
|---|---|---|
| This compound | DHFR | Inhibition of DNA synthesis |
| 6-(2,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine | DHFR | Anticancer activity |
Neuropharmacological Effects
The compound also shows promise in modulating neuropharmacological pathways. For example, studies on related compounds indicate that they can affect alcohol consumption behaviors through serotonin receptor modulation . This suggests potential applications in treating addiction or mood disorders.
Case Studies
-
Behavioral Study on Alcohol Consumption : A study involving the administration of a related compound (DOI) demonstrated significant reductions in ethanol intake among rats. This was attributed to the activation of serotonin receptors, indicating a potential pathway for this compound in addiction treatment .
- Results :
- Ethanol intake reduced by ~50% after DOI treatment.
- Significant interaction between treatment and ethanol concentration observed (p < 0.0001).
- Results :
- Clinical Reports on Related Compounds : Clinical cases involving similar compounds like 25I-NBOMe highlight severe adverse effects including tachycardia and hallucinations. These findings underscore the importance of understanding the safety profile and potential toxicity associated with compounds structurally related to this compound .
Scientific Research Applications
2.1. Neuropharmacology
N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline is structurally similar to other psychoactive compounds, such as those in the 2C family. Research has indicated that it may interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various psychiatric disorders including schizophrenia and depression .
Case Study : A clinical case involving a patient who ingested a related compound (25I-NBOMe) highlighted the need for further research into the safety and efficacy of such compounds. The patient exhibited symptoms consistent with serotonin receptor agonism, suggesting that this compound may have similar effects .
2.2. Anticancer Research
The compound has been evaluated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth. Studies have shown that derivatives of this compound can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
Table 2 presents findings from recent studies on its anticancer activity.
Comparison with Similar Compounds
NBOMe Series (25I-NBOMe, 25C-NBOMe, 25B-NBOMe)
The NBOMe compounds are phenethylamine derivatives regulated under controlled substance laws. Key structural and functional differences include:
| Parameter | N-[(2,5-Dimethoxyphenyl)methyl]-2-iodoaniline | 25I-NBOMe | 25C-NBOMe | 25B-NBOMe |
|---|---|---|---|---|
| Core Structure | Aniline backbone | Phenethylamine backbone | Phenethylamine backbone | Phenethylamine backbone |
| Substituents | - N-(2,5-dimethoxybenzyl) - 2-iodo |
- N-(2-methoxybenzyl) - 4-iodo-2,5-dimethoxyphenyl |
- N-(2-methoxybenzyl) - 4-chloro-2,5-dimethoxyphenyl |
- N-(2-methoxybenzyl) - 4-bromo-2,5-dimethoxyphenyl |
| Molecular Formula | C₁₅H₁₆INO₂ (inferred) | C₁₈H₂₂INO₃ | C₁₈H₂₂ClNO₃ | C₁₈H₂₂BrNO₃ |
| Regulatory Status | Not explicitly regulated | Controlled substance (Schedule I) | Controlled substance (Schedule I) | Controlled substance (Schedule I) |
- Key Findings :
- The NBOMe series exhibits high affinity for serotonin (5-HT₂A) receptors, contributing to potent psychedelic effects .
- Substitution at the 4-position of the dimethoxyphenyl ring (I, Cl, Br) in NBOMe compounds modulates potency and receptor selectivity. In contrast, the 2-iodo substitution in this compound may alter electronic properties but lacks documented psychedelic activity.
- The aniline backbone in the target compound may reduce metabolic stability compared to the phenethylamine structure of NBOMe derivatives.
2-Iodo-N-[(5-Methylfuran-2-yl)methyl]aniline
This analog shares the 2-iodoaniline core but replaces the dimethoxyphenyl group with a 5-methylfuran-2-ylmethyl substituent :
| Parameter | This compound | 2-Iodo-N-[(5-Methylfuran-2-yl)methyl]aniline |
|---|---|---|
| Substituents | - 2,5-Dimethoxybenzyl - 2-iodo |
- 5-Methylfuran-2-ylmethyl - 2-iodo |
| Molecular Formula | C₁₅H₁₆INO₂ | C₁₂H₁₂INO |
| Applications | Research chemical | Intermediate in organic synthesis |
- The absence of methoxy groups may reduce steric hindrance, favoring reactivity in coupling reactions.
N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline
This compound features a propylphenoxy chain and isobutoxy substitution, differing significantly in substituent topology :
| Parameter | This compound | N-[2-(2,5-Dimethylphenoxy)propyl]-3-isobutoxyaniline |
|---|---|---|
| Substituents | - 2,5-Dimethoxybenzyl - 2-iodo |
- 2,5-Dimethylphenoxypropyl - 3-isobutoxy |
| Molecular Formula | C₁₅H₁₆INO₂ | C₂₁H₂₉NO₂ |
| Applications | Research chemical | Pharmaceutical intermediate |
- Isobutoxy groups may confer resistance to oxidative metabolism compared to methoxy substituents.
Research Implications and Regulatory Considerations
- Pharmacological Potential: The dimethoxyphenyl and iodine substituents in this compound suggest possible interactions with neurotransmitter receptors, though empirical data are lacking.
Preparation Methods
Nucleophilic Substitution Using Benzyl Halides
One common approach involves reacting 2-iodoaniline with 2,5-dimethoxybenzyl chloride or bromide. This reaction proceeds via nucleophilic attack of the amino group on the benzyl halide, resulting in the formation of the N-alkylated product.
- Dissolve 2-iodoaniline in an inert solvent such as ethanol or acetonitrile.
- Add an equimolar amount of 2,5-dimethoxybenzyl chloride.
- Use a base like potassium carbonate or sodium hydroxide to facilitate deprotonation.
- Reflux the mixture under inert atmosphere for several hours.
- Purify via column chromatography or recrystallization.
- The reaction is efficient under mild conditions, with yields often exceeding 70% when optimized.
Coupling Reactions with Iodinating Agents
Alternatively, the compound can be synthesized through a two-step process:
- First, synthesize the N-alkylated aniline.
- Then, introduce iodine at the ortho position via electrophilic iodination.
- Use iodine monochloride or iodine in the presence of oxidizing agents such as hydrogen peroxide or N-iodosuccinimide.
- Conditions are typically mild, with the reaction monitored by TLC.
- The reaction favors ortho substitution relative to the amino group.
- Iodination yields vary but can reach up to 80% with controlled conditions.
Transition-Metal-Free Decarboxylative Iodination
Recent advances include transition-metal-free decarboxylative iodination of anthranilic acids, which can be adapted for aromatic amines bearing carboxyl groups. This method involves:
- Starting from anthranilic acid derivatives.
- Using iodine and oxygen under mild conditions to effect decarboxylation and iodination simultaneously.
- This approach offers high regioselectivity and environmental benefits.
- It has been successfully applied to synthesize various 2-iodoaniline derivatives.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Nucleophilic substitution | 2-iodoaniline | 2,5-dimethoxybenzyl chloride | Reflux, base (K2CO3), ethanol | >70% | Widely used, straightforward |
| Electrophilic iodination | N-alkylated aniline | Iodine, oxidant (H2O2) | Mild, room temperature | 70-80% | Regioselectivity controlled |
| Decarboxylative iodination | Anthranilic acid derivatives | Iodine, O2 | Mild, ambient | High regioselectivity | Environmentally friendly |
Research Findings and Notes
- Efficiency and Selectivity: Nucleophilic substitution with benzyl halides is the most straightforward, offering high yields and good selectivity for the N-alkylated product.
- Environmental Considerations: Transition-metal-free decarboxylative iodination minimizes metal waste and is suitable for large-scale synthesis.
- Reagents and Catalysts: Bases like potassium carbonate or sodium hydroxide are crucial for deprotonation, while oxidants such as hydrogen peroxide facilitate iodination.
- Reaction Monitoring: TLC and NMR are essential for tracking reaction progress and confirming regioselectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline?
- Methodological Answer : A plausible route involves nucleophilic substitution or reductive amination. For example, coupling 2-iodoaniline with a 2,5-dimethoxyphenylmethyl electrophile (e.g., brominated or chlorinated derivative) using a base like K₂CO₃ in DMF at room temperature for 24 hours, followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄ . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- TLC : Monitor reaction progress using silica plates and UV visualization .
- NMR : ¹H/¹³C NMR to confirm substituent positions. Note that iodine’s quadrupole moment may broaden signals, requiring higher magnetic field strength for resolution.
- HRMS : Validate molecular weight and isotopic pattern (iodine has a distinct 127 amu peak).
- HPLC : Assess purity with a C18 column and UV detection at 254 nm .
Q. What are the solubility and stability considerations for this compound during storage?
- Methodological Answer :
- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethyl acetate. Test solubility incrementally to avoid precipitation .
- Stability : Iodine’s photosensitivity necessitates storage in amber vials under inert gas (N₂/Ar) at –20°C. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify decomposition pathways .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, methoxy positioning) affect the compound’s pharmacological activity?
- Methodological Answer : Design analogs (e.g., replacing iodine with bromine or altering methoxy groups) and evaluate binding affinity via radioligand assays (e.g., serotonin receptor subtypes). Compare results to structurally related compounds like 25I-NBOMe, where substituent changes significantly alter receptor selectivity . Use molecular docking to predict binding modes and validate with mutagenesis studies.
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodological Answer : Challenges include:
- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/urine.
- Sensitivity : Employ LC-MS/MS with electrospray ionization (ESI+) in MRM mode (e.g., m/z 414 → 127 for iodine-specific transitions).
- Degradation : Include stabilizers (e.g., ascorbic acid) in sample buffers to prevent iodine loss .
Q. How should researchers resolve contradictory data in receptor binding assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or receptor isoform variability. Standardize protocols:
- Use identical cell lines (e.g., HEK293 expressing 5-HT₂A) and buffer systems.
- Validate with positive controls (e.g., LSD for serotonin receptors).
- Perform statistical meta-analysis across multiple labs to identify outliers .
Q. What computational strategies predict the compound’s metabolic fate?
- Methodological Answer :
- In silico metabolism : Use software like Schrödinger’s MetaSite to identify likely sites of oxidation (e.g., demethylation of methoxy groups) or conjugation.
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.
- MD simulations : Model interactions with metabolic enzymes to prioritize in vitro testing .
Q. How can researchers optimize synthetic yield while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst load) to identify optimal conditions.
- Byproduct analysis : Use LC-MS to trace impurities (e.g., di-alkylated byproducts) and adjust stoichiometry (e.g., limit electrophile excess to 1.2 eq).
- Catalyst screening : Test Pd/C or Ni catalysts for reductive steps to improve efficiency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
